molecular formula C16H36IP B1222163 Tetrabutylphosphonium iodide CAS No. 3115-66-0

Tetrabutylphosphonium iodide

Cat. No. B1222163
Key on ui cas rn: 3115-66-0
M. Wt: 386.33 g/mol
InChI Key: CCIYPTIBRAUPLQ-UHFFFAOYSA-M
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Patent
US05760284

Procedure details

To the autoclave was added 5.81 g (0.022 moles) of Mo(CO)6, 15.5 g (0.040 moles) of tetrabutylphosphonium iodide, 109.2 g (0.700 moles) of ethyl iodide, 555 g (7.5 moles) of propionic acid, and 68.6 g of N-methyl pyrrolidinone (NMP) as polar, aprotic solvent. The condenser temperature is set at 5°-10° C. using a cooled ethylene glycol/water mixture. The autoclave was then pressure tested with nitrogen at 68.0 atm and a gas purge of 3 moles/hr of gas was established through the high pressure condenser. (During the reaction this gas purge permitted control of the gas composition over the reaction mixture and is necessary for kinetic measurements.) The nitrogen was vented, the autoclave was then pressurized to 23.8 atm with 5% hydrogen in carbon monoxide, and subsequently heated to 160° C. (The 3 moles/hr of gas purge is maintained throughout heating and the subsequent reaction.) Upon reaching temperature, the pressure is raised to 51.0 atm using a gas mixture consisting of 6% H2, 47% CO, and 47% ethylene while using the 3 mole/hr purge to maintain the gas mixture. Liquid samples are removed every 20 minutes for 5 hours and analyzed for ethyl iodide, ethyl propionate, propionic anhydride, and propionic acid content by GC using a Hewlett Packard 5890 GC containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard. (A split injection was used to introduce the sample and sample detection was accomplished with TCD detector.) These components represented the only significant products and all other materials detectable by GC-MS were only present at trace levels. Gas samples were also removed hourly and analyzed by GC to insure that the gas mixture is consistent. The molar quantities of propionic anhydride (npan) formed were determined from the GC data using the following equation: ##EQU1## where, ni =moles of the component
[Compound]
Name
Mo(CO)6
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
109.2 g
Type
reactant
Reaction Step One
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C([P+](C[CH2:16][CH2:17][CH3:18])(CCCC)CCCC)CCC.C(I)C.[C:22]([OH:26])(=[O:25])[CH2:23][CH3:24].C=C.C(O)C[OH:31].O>CN1C(=O)CCC1>[C:22]([O:26][C:16](=[O:31])[CH2:17][CH3:18])(=[O:25])[CH2:23][CH3:24] |f:0.1,5.6|

Inputs

Step One
Name
Mo(CO)6
Quantity
5.81 g
Type
reactant
Smiles
Name
Quantity
15.5 g
Type
reactant
Smiles
[I-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
109.2 g
Type
reactant
Smiles
C(C)I
Name
Quantity
555 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
68.6 g
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is set at 5°-10° C.
CUSTOM
Type
CUSTOM
Details
a gas purge of 3 moles/hr of gas
CUSTOM
Type
CUSTOM
Details
(During the reaction this gas
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
throughout heating
CUSTOM
Type
CUSTOM
Details
the subsequent reaction
TEMPERATURE
Type
TEMPERATURE
Details
the pressure is raised to 51.0 atm
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the gas mixture
CUSTOM
Type
CUSTOM
Details
Liquid samples are removed every 20 minutes for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard
ADDITION
Type
ADDITION
Details
to introduce the sample and sample detection
CUSTOM
Type
CUSTOM
Details
Gas samples were also removed hourly

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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